N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
Description
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the bromo and methoxy groups on the phenyl ring further enhances its chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-9(2)6-14(19)18-15-17-12(8-21-15)10-4-5-13(20-3)11(16)7-10/h4-5,7-9H,6H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXOSQKQNIMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound.
Introduction of the Phenyl Group: The phenyl group with bromo and methoxy substituents can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Amidation Reaction: The final step involves the amidation reaction, where the thiazole derivative is reacted with 3-methylbutanoyl chloride to form the desired compound.
Chemical Reactions Analysis
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole moiety.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The bromo and methoxy groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a thiazole ring and a bromo-substituted phenyl group but differs in its acetamide moiety.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound has a thiazole ring with an amino and methyl substituent, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylbutanamide group, which contributes to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
